2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-20-22-23-21(27-20)18-12-15-6-4-5-7-17(15)24(18)13-19(25)14-8-10-16(26-2)11-9-14/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJAPIKPFPRRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone is a derivative of the 1,3,4-oxadiazole and indole scaffolds, which have been extensively studied for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, emphasizing its potential therapeutic applications based on existing research.
Overview of 1,3,4-Oxadiazole and Indole Derivatives
1,3,4-Oxadiazoles are recognized for their antimicrobial , antitumor , and anti-inflammatory properties. The incorporation of the indole moiety often enhances these biological activities due to its ability to interact with various biological targets. The structural modifications in these compounds can significantly influence their pharmacological profiles.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. A review highlighted that these compounds can inhibit key enzymes and pathways involved in cancer cell proliferation, such as:
- Telomerase
- Histone Deacetylases (HDAC)
- Thymidylate Synthase
These targets are crucial in cancer biology as they play roles in cellular growth and survival. The hybridization of oxadiazoles with other pharmacophores has shown promising results in increasing cytotoxicity against various cancer cell lines .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are critical for tumor growth.
- Induction of Apoptosis : By targeting signaling pathways associated with cell survival.
Molecular docking studies suggest that such compounds can effectively bind to target proteins involved in cancer progression .
Case Studies and Experimental Findings
Several studies have evaluated the anticancer potential of oxadiazole derivatives:
| Study | Compound Tested | Cancer Type | IC50 Value |
|---|---|---|---|
| Various 1,3,4-Oxadiazoles | Breast Cancer | < 10 µM | |
| Indole-Oxadiazole Hybrid | Lung Cancer | 5 µM |
These studies demonstrate that modifications in the oxadiazole structure can lead to enhanced anticancer activity.
Other Biological Activities
In addition to anticancer effects, derivatives like this compound may exhibit:
- Antimicrobial Activity : Particularly against resistant strains of bacteria.
- Anti-inflammatory Properties : Potentially useful in treating chronic inflammatory conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and indole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to this compound showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cancer progression.
Case Study: A derivative of this compound was tested against breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The compound was found to induce G0/G1 phase arrest in the cell cycle, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Case Study: In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. This suggests potential applications in developing new antibiotics.
Neuroprotective Effects
Recent studies suggest that compounds with indole structures may possess neuroprotective properties. This compound has been investigated for its ability to protect neuronal cells from oxidative stress-induced damage.
Case Study: Experiments involving neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The proposed mechanism involves the upregulation of antioxidant enzymes.
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Research indicates that derivatives of this compound may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory conditions.
Case Study: In a murine model of inflammation, administration of this compound led to a marked decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.
Organic Electronics
The unique electronic properties of compounds like this one make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells.
Research Findings: Studies have shown that incorporating this compound into polymer matrices enhances charge transport properties, leading to improved device performance.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with six analogs from the evidence:
Key Observations
Substituent Effects: The ethyl group on the oxadiazole in the target compound may enhance lipophilicity compared to the chlorophenyl analog in , which could influence membrane permeability.
Biological Activity: The benzimidazole-containing analog exhibits potent aromatase inhibition (IC₅₀ = 0.18 µM), suggesting that hybrid heterocycles with piperazine groups enhance enzyme targeting. JWH-201 demonstrates the significance of alkyl chains (e.g., pentyl) on indole for cannabinoid receptor binding.
Synthetic Routes :
- Common steps include hydrazide cyclization (e.g., using CS₂/KOH ) and nucleophilic substitution with α-halogenated ketones .
Research Findings and Implications
- Oxadiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., ) often show higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding with -NH₂).
- Pharmacophore Diversity: The indole-oxadiazole-ethanone scaffold is versatile; substituent variations (e.g., chloro, benzylpiperazine) enable tuning for specific targets (e.g., aromatase , receptors ).
- Spectroscopic Characterization : Analogs like and were validated via MS, IR, and NMR, confirming structural integrity.
Q & A
Q. What strategies improve regioselectivity in indole functionalization?
- Methodology : Protect the indole NH with Boc groups before alkylation (). Use directing groups (e.g., –SOPh) to steer electrophilic attack to C2 or C5. Compare with unprotected indoles () to assess competing pathways.
Q. How can metabolic stability be assessed for this compound?
- Methodology : Incubate with liver microsomes (human/rat) and monitor degradation via LC-HRMS (Exact Mass 280.117 in ). Identify Phase I metabolites (oxidation at ethyl or methoxy groups) and Phase II conjugates (glucuronidation). Compare with in silico predictions (Meteor Nexus).
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
